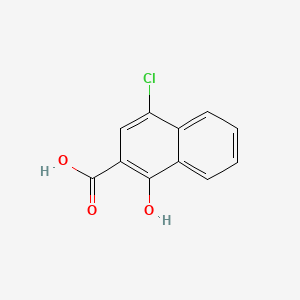

4-chloro-1-hydroxynaphthalene-2-carboxylic acid

Description

The exact mass of the compound 4-Chloro-1-hydroxy-2-naphthoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-1-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO3/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWGZDGUXYNIOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202417 | |

| Record name | 4-Chloro-1-hydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5409-15-4 | |

| Record name | 4-Chloro-1-hydroxy-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5409-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-hydroxy-2-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005409154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5409-15-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-1-hydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1-hydroxy-2-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE4VW55XKG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-1-hydroxynaphthalene-2-carboxylic acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid, a key aromatic intermediate. The document delves into its chemical structure, physicochemical properties, and detailed spectroscopic analysis. A plausible synthetic route via the Kolbe-Schmitt reaction is presented with a step-by-step experimental protocol. Furthermore, this guide explores the compound's reactivity and its significant role as a precursor in the synthesis of azo dyes and potential pharmaceutical agents. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction

This compound (CAS No. 5409-15-4) is a polysubstituted aromatic compound featuring a naphthalene core. The strategic placement of a chloro, a hydroxyl, and a carboxylic acid group on the naphthalene scaffold imparts a unique reactivity profile, making it a valuable building block in organic synthesis. Its structural complexity and functional group array allow for diverse chemical transformations, rendering it a significant intermediate in the production of various commercial and research chemicals, including dyestuffs and compounds of pharmaceutical interest. This guide aims to provide a detailed technical resource for researchers and professionals working with this versatile molecule.

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 5409-15-4[1] |

| Molecular Formula | C₁₁H₇ClO₃[2] |

| Molecular Weight | 222.62 g/mol [2] |

| Boiling Point | 393.1°C at 760 mmHg[3] |

| Flash Point | 191.5°C[3] |

| Density | 1.52 g/cm³[3] |

| LogP | 2.897[3] |

| Vapor Pressure | 6.96E-07 mmHg at 25°C[3] |

Synthesis

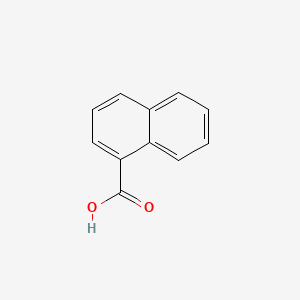

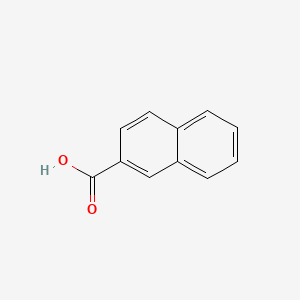

The primary synthetic route to this compound is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide.[4] In this case, the substrate is 4-chloro-1-naphthol. The reaction proceeds by first forming the sodium salt of 4-chloro-1-naphthol, which is then carboxylated using carbon dioxide under pressure.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis via Kolbe-Schmitt Reaction

This protocol describes a plausible method for the synthesis of this compound based on the principles of the Kolbe-Schmitt reaction.

Materials:

-

4-chloro-1-naphthol

-

Sodium hydroxide (NaOH)

-

Carbon dioxide (CO₂)

-

Sulfuric acid (H₂SO₄)

-

Suitable solvent (e.g., o-dichlorobenzene)

-

High-pressure autoclave

Procedure:

-

Formation of the Sodium Salt: In a suitable reaction vessel, dissolve 4-chloro-1-naphthol in a minimal amount of a high-boiling point inert solvent. Add an equimolar amount of sodium hydroxide to form the sodium 4-chloro-1-naphthoxide salt.

-

Carboxylation: Transfer the reaction mixture to a high-pressure autoclave. Pressurize the autoclave with carbon dioxide to approximately 100 atm and heat to around 125°C. Maintain these conditions with stirring for several hours to facilitate the carboxylation.

-

Work-up and Isolation: After cooling the reactor to room temperature and releasing the pressure, the reaction mixture is acidified with a dilute solution of sulfuric acid. The precipitated crude product, this compound, is then collected by filtration, washed with cold water to remove any inorganic impurities, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product of high purity.

Structural Characterization and Spectroscopic Analysis

The chemical structure of this compound has been elucidated and confirmed through various spectroscopic techniques.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons. The proton on the carbon between the hydroxyl and carboxylic acid groups would likely appear as a singlet. The remaining aromatic protons on the two rings would exhibit complex splitting patterns (doublets, triplets, or multiplets) in the aromatic region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum will display 11 distinct signals corresponding to the eleven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will resonate at the lowest field (highest ppm value). The carbons attached to the electronegative oxygen and chlorine atoms will also be shifted downfield. The remaining aromatic carbons will appear in the typical aromatic region. A publicly available ¹³C NMR spectrum can be found at SpectraBase.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its functional groups. A representative FTIR spectrum is available on SpectraBase.[6]

-

O-H Stretching: A broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C=O Stretching: A strong, sharp absorption band around 1700-1680 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

-

C-O Stretching: An absorption band in the 1320-1210 cm⁻¹ region is attributed to the C-O stretching of the carboxylic acid.

-

Aromatic C=C Stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the naphthalene ring.

-

C-Cl Stretching: A band in the 800-600 cm⁻¹ region can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45).[7] The presence of chlorine would be indicated by an M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

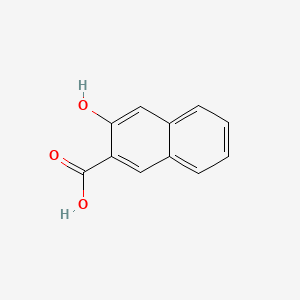

Chemical Reactivity and Applications

The presence of three distinct functional groups—hydroxyl, carboxylic acid, and chloro—makes this compound a versatile intermediate for further chemical modifications.

Caption: Reactivity of this compound.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can readily undergo esterification with alcohols in the presence of an acid catalyst or amidation with amines to form the corresponding esters and amides.[8] These reactions are fundamental in modifying the solubility and biological activity of the molecule.

Reactions of the Hydroxyl Group

The hydroxyl group, being on an electron-rich naphthalene ring, is activated towards electrophilic aromatic substitution. This makes the compound a valuable coupling component in the synthesis of azo dyes.[9] Diazotized aromatic amines can couple with the activated naphthalene ring to produce intensely colored azo compounds.

Reactions of the Chloro Group

The chlorine atom can be displaced by various nucleophiles under appropriate reaction conditions, allowing for the introduction of other functional groups onto the naphthalene ring.

Applications in Azo Dye Synthesis

As mentioned, this compound can serve as a coupling component in the synthesis of azo dyes. The general synthetic route involves the diazotization of a primary aromatic amine followed by coupling with the naphthol derivative. The resulting azo dyes can have a wide range of colors and are used in various industries, including textiles and printing.

Potential Pharmaceutical Applications

The naphthalene scaffold is a common feature in many biologically active molecules. The ability to functionalize this compound at its three reactive sites makes it an attractive starting material for the synthesis of novel pharmaceutical candidates. Its derivatives can be screened for a variety of therapeutic activities.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.[10]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear protective gloves and impervious clothing.

-

Respiratory Protection: Use a respirator if dust is generated or if exposure limits are exceeded.

First Aid Measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Remove contaminated clothing and wash the skin with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth with water. Seek medical attention if symptoms persist.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

This compound is a multifunctional aromatic compound with significant potential as an intermediate in the chemical and pharmaceutical industries. Its well-defined chemical structure, characterized by various spectroscopic methods, and its versatile reactivity make it a valuable tool for synthetic chemists. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a foundational resource for its safe and effective use in research and development.

References

- 1. 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID [drugfuture.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. cuhk.edu.hk [cuhk.edu.hk]

- 10. echemi.com [echemi.com]

An In-Depth Technical Guide to 4-Chloro-1-hydroxynaphthalene-2-carboxylic acid (CAS: 5409-15-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid (CAS: 5409-15-4), a halogenated aromatic hydroxy acid. The document delineates its chemical and physical properties, outlines a probable synthetic pathway, presents its spectral data for analytical identification, and explores its current and potential applications in scientific research and drug development. While direct biological activity data for the parent acid is limited, this guide synthesizes information on structurally related compounds to propose promising avenues for future investigation, particularly in the realm of antimicrobial discovery.

Introduction: A Versatile Naphthalene Scaffold

This compound is a bifunctional organic molecule built upon a naphthalene core. This structure is of significant interest to medicinal chemists and synthetic organic chemists due to the presence of three key functional regions: a hydroxylated naphthalene ring, a carboxylic acid moiety, and a chlorine substituent. The naphthalene scaffold is a common feature in many biologically active molecules[1]. The carboxylic acid group provides a handle for various chemical modifications, such as esterification and amidation, which are fundamental in constructing larger, more complex molecules[1]. Simultaneously, the chloro-substitution can influence the compound's lipophilicity and metabolic stability, properties that are critical in drug design[1]. This dual reactivity makes it a valuable intermediate for the synthesis of diverse chemical libraries for screening as potential enzyme inhibitors, receptor ligands, or anticancer agents[1].

Physicochemical & Structural Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 5409-15-4 | [2][3] |

| Molecular Formula | C₁₁H₇ClO₃ | [2] |

| Molecular Weight | 222.62 g/mol | [2] |

| Boiling Point | 393.1°C at 760 mmHg | [4] |

| Density | 1.52 g/cm³ | [4] |

| LogP | 3.64 | [5] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 1 | [4] |

Structural Representation:

The structure of this compound, with its key functional groups, is depicted below.

Figure 1: Chemical structure of this compound.

Synthesis Pathway: The Kolbe-Schmitt Reaction

The synthesis of hydroxy aromatic carboxylic acids is classically achieved via the Kolbe-Schmitt reaction[6][7][8]. This carboxylation reaction involves the treatment of a phenoxide with carbon dioxide under pressure and heat, followed by acidic workup[6][9]. For the synthesis of this compound, the logical precursor would be 4-chloro-1-naphthol.

The proposed synthetic workflow is as follows:

Figure 2: Proposed synthesis workflow for this compound.

Detailed Protocol (Proposed):

-

Formation of the Naphthoxide Salt: In a high-pressure reactor, 4-chloro-1-naphthol is treated with a strong base, such as sodium hydroxide or potassium hydroxide, in an appropriate solvent to form the corresponding naphthoxide salt. It is crucial that the reactants and solvent are thoroughly dried, as the presence of water can significantly decrease the yield[10].

-

Carboxylation: The reactor is then pressurized with carbon dioxide gas (typically to 5-100 atm) and heated (temperatures can range from 125°C upwards)[6][10]. The electron-rich naphthoxide attacks the electrophilic carbon of CO₂, leading to the formation of a carboxylate salt. The choice of alkali metal can influence the regioselectivity of the carboxylation[10].

-

Acidification and Isolation: After the reaction is complete, the mixture is cooled, and the pressure is released. The reaction mixture is then treated with a strong acid, such as sulfuric or hydrochloric acid, to protonate the carboxylate salt, precipitating the this compound.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system to yield the final product of high purity.

Analytical Characterization: Spectral Data

Accurate identification and characterization of this compound are crucial for its use in research and development. The following spectral data provides a fingerprint for this compound.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. While a fully assigned spectrum for this compound is not available in the public domain, data for related hydroxynaphthoic acids can provide expected chemical shift regions[13][14].

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the naphthalene ring. The acidic protons of the carboxylic acid and hydroxyl groups will likely appear as broad singlets at lower field (typically >10 ppm), and their positions can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the eleven carbon atoms. The carbonyl carbon of the carboxylic acid is expected in the 165-185 ppm region. Carbons attached to the hydroxyl and chloro groups will also have characteristic shifts, as will the other aromatic carbons[9][15].

4.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and providing structural clues.

-

Expected Molecular Ion: [M]⁺ at m/z ≈ 222 (for ³⁵Cl) and 224 (for ³⁷Cl) in an approximate 3:1 ratio, characteristic of a monochlorinated compound.

-

Fragmentation Pattern: Common fragmentation pathways for aromatic carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH)[15].

4.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands[16][17].

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| O-H stretch (carboxylic acid) | 2500-3300 (very broad) |

| C=O stretch (carboxylic acid) | 1680-1710 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch | 1210-1320 |

| C-Cl stretch | 600-800 |

Applications in Research and Drug Development

5.1. Role as a Synthetic Intermediate

The primary application of this compound is as a versatile intermediate in organic synthesis[1]. The carboxylic acid and chloro functionalities allow for a wide range of chemical transformations, enabling the construction of more complex molecules with potential biological activity. For instance, the carboxylic acid can be converted to amides, esters, or other functional groups to modulate properties like bioavailability and target binding[1].

5.2. Potential as an Antimicrobial Scaffold

While direct studies on the antimicrobial activity of this compound are scarce, research on closely related compounds provides compelling evidence for its potential in this area. Studies on a series of chlorinated 1-hydroxynaphthalene-2-carboxanilides (amides derived from 1-hydroxynaphthalene-2-carboxylic acid) have demonstrated significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA)[7][18]. For example, N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide showed a minimum inhibitory concentration (MIC) of 0.37 μM against S. aureus[18]. This suggests that the chlorinated hydroxynaphthalene carboxamide scaffold is a promising pharmacophore for the development of new anti-staphylococcal agents.

The parent acid, this compound, serves as the foundational structure for these active compounds and warrants direct investigation for its own antimicrobial properties.

Experimental Protocols for Biological Evaluation

For researchers interested in exploring the biological activities of this compound, the following general protocols can be adapted.

6.1. Preparation of Stock Solutions

Due to the limited aqueous solubility of many aromatic carboxylic acids, stock solutions are typically prepared in an organic solvent before being diluted into aqueous media for biological assays[19].

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions of organic compounds for biological screening.

-

Preparation: Accurately weigh a desired amount of this compound and dissolve it in the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming or vortexing if necessary.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

6.2. Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism[20][21].

-

Preparation of Inoculum: Culture the desired bacterial strain (e.g., S. aureus) overnight in a suitable broth medium. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound's stock solution in the appropriate growth medium to achieve a range of final concentrations for testing.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include positive controls (bacteria in medium without the compound) and negative controls (medium only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for S. aureus) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The following diagram illustrates a typical workflow for a broth microdilution assay.

Figure 3: Workflow for a broth microdilution antimicrobial susceptibility assay.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated area and to wear suitable personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and prevent the formation of dust. Store the compound in a tightly closed container in a cool, dry place.

Conclusion and Future Directions

This compound is a valuable chemical entity with significant potential as a building block in medicinal chemistry and organic synthesis. Its dual functionality allows for the creation of diverse molecular architectures. While direct biological data on the parent acid is limited, the potent antibacterial activity of its derivatives strongly suggests that this scaffold is a promising starting point for the development of new anti-infective agents.

Future research should focus on:

-

A thorough biological evaluation of this compound itself against a panel of clinically relevant microbes.

-

The development and optimization of a detailed and scalable synthesis protocol.

-

Structure-activity relationship (SAR) studies to further explore the impact of the chloro and carboxylic acid functionalities on biological activity.

-

Exploration of this scaffold for other potential therapeutic applications, such as anticancer or anti-inflammatory agents.

This technical guide serves as a foundational resource to stimulate and support further investigation into this promising compound.

References

- 1. nbinno.com [nbinno.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID [drugfuture.com]

- 4. 4-Chloro-1-hydroxy-2-naphthoic acid|lookchem [lookchem.com]

- 5. 4-Chloro-1-hydroxy-2-naphthoic acid | SIELC Technologies [sielc.com]

- 6. future4200.com [future4200.com]

- 7. Insight into antistaphylococcal effect of chlorinated 1-hydroxy-naphthalene-2-carboxanilides: Original scientific article | ADMET and DMPK [pub.iapchem.org]

- 8. byjus.com [byjus.com]

- 9. scribd.com [scribd.com]

- 10. jk-sci.com [jk-sci.com]

- 11. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]

- 12. datapdf.com [datapdf.com]

- 13. myneni.princeton.edu [myneni.princeton.edu]

- 14. mdpi.com [mdpi.com]

- 15. spectrabase.com [spectrabase.com]

- 16. 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID(5409-15-4) IR2 spectrum [chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. Insight into antistaphylococcal effect of chlorinated 1-hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. phytotechlab.com [phytotechlab.com]

- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid

Introduction

4-chloro-1-hydroxynaphthalene-2-carboxylic acid is a halogenated aromatic compound belonging to the family of naphthoic acid derivatives. Its rigid bicyclic core, substituted with key functional groups—a hydroxyl, a carboxylic acid, and a chloro group—makes it a molecule of significant interest in medicinal chemistry and materials science. As a potential building block for larger, more complex bioactive molecules, a thorough understanding of its fundamental physical properties is paramount for its effective utilization in research and development.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. Moving beyond a simple data sheet, this document offers insights into the structural basis for these properties and presents detailed, field-proven methodologies for their experimental determination. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently measure and verify these critical parameters in their own laboratories.

Molecular and Chemical Identity

A precise understanding of a compound's identity is the foundation of all subsequent research. The following identifiers are crucial for accurate sourcing, documentation, and regulatory compliance.

-

Synonyms: 4-Chloro-1-hydroxy-2-naphthoic acid, 2-Naphthalenecarboxylic acid, 4-chloro-1-hydroxy-[1][3][5]

Summary of Physicochemical Properties

The following table summarizes the key physical properties of this compound. It includes a combination of experimentally derived data for related compounds and computationally predicted values, which serve as valuable estimates for experimental design.

| Property | Value / Observation | Data Type | Source / Method |

| Physical State | Expected to be a solid at 25°C | Observational | Based on related structures[7][8] |

| Melting Point | 240-250 °C (for 6-Hydroxy-2-naphthoic acid) | Experimental (Comparative) | [7] |

| Boiling Point | 393.1°C at 760 mmHg | Predicted | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and acetone | Qualitative (Expected) | Based on chemical structure[9] |

| pKa (Carboxylic Acid) | ~4 | Predicted | Based on 2-naphthoic acid (pKa 4.18)[10][11] |

| pKa (Phenolic Hydroxyl) | ~9-10 | Predicted | Based on typical phenols |

| LogP (Octanol-Water Partition Coefficient) | 3.64 - 4.2 | Predicted | [1][6] |

Detailed Analysis and Experimental Protocols

Melting Point: A Criterion for Purity

The melting point is one of the most critical physical properties, serving as a primary indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities will depress and broaden this range.

This protocol describes the determination of a melting point range using a standard digital melting point apparatus.

Causality: The method relies on controlled, slow heating to ensure thermal equilibrium between the sample, the heating block, and the thermometer, allowing for an accurate observation of the phase transition from solid to liquid. A rapid heating rate can lead to an artificially high and broad melting range.

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the compound is completely dry and finely powdered.

-

Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 1-2 mm.[12]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[13]

-

Rapid Initial Heating: If the approximate melting point is unknown, perform a quick determination by heating rapidly (10-20°C/min) to find a rough range.[14]

-

Precise Measurement: For an accurate measurement, start with a new sample and heat rapidly to about 15-20°C below the approximate melting point. Then, slow the heating rate to 1-2°C per minute.[14]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T-initial) and the temperature at which the last crystal melts (T-final). The melting point is reported as this range.

-

Validation: Repeat the measurement at least twice with fresh samples to ensure reproducibility. Consistent values validate the result.

Solubility Profile: Guiding Formulation and Application

The solubility of a compound dictates its behavior in various media, which is critical for applications ranging from reaction chemistry to drug delivery. The structure of this compound—with its large, nonpolar naphthalene core and polar hydroxyl and carboxylic acid groups—suggests limited solubility in water but good solubility in polar organic solvents.[9][15]

This protocol provides a systematic approach to determine the solubility of the compound in a range of common laboratory solvents.

Causality: The principle "like dissolves like" governs solubility.[16] This procedure tests the compound's solubility in water, acidic, and basic solutions to probe the influence of its acidic functional groups, and in organic solvents to assess the impact of its overall polarity.

Step-by-Step Methodology:

-

Preparation: Place approximately 25 mg of the compound into separate, clean, small test tubes.[17]

-

Solvent Addition: To each tube, add 0.75 mL of a different solvent in small portions (e.g., 0.25 mL at a time). Test the following solvents:

-

Observation: After each addition, shake the tube vigorously for 30-60 seconds.[17] Observe if the solid dissolves completely.

-

Classification:

-

Soluble: The entire solid dissolves.

-

Slightly Soluble: A noticeable amount of solid dissolves, but some remains.

-

Insoluble: No apparent change in the amount of solid.

-

-

Interpretation:

Acidity (pKa): Understanding Ionization Behavior

The compound possesses two acidic protons: one on the carboxylic acid group and one on the phenolic hydroxyl group. The pKa is the pH at which a functional group is 50% ionized.[19] This value is crucial for predicting the compound's charge state at a given pH, which influences its solubility, membrane permeability, and receptor-binding interactions. The electron-withdrawing chloro group is expected to slightly increase the acidity (lower the pKa) of both functional groups compared to their unsubstituted parent compound, 1-hydroxy-2-naphthoic acid.

This protocol is a highly accurate method for determining pKa values by monitoring pH changes during titration with a strong base.[20]

Causality: As a strong base (e.g., NaOH) is added to a solution of the weak acid, the acid is converted to its conjugate base. The pH of the solution changes slowly at first, then rapidly near the equivalence point. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[19]

Caption: Workflow for pKa Determination via Potentiometric Titration.

Step-by-Step Methodology:

-

System Calibration: Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10.[21]

-

Sample Preparation: Prepare a ~1 mM solution of the compound in a suitable solvent (e.g., a water/methanol co-solvent system if aqueous solubility is low).[22] Make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.[21][22]

-

Titration Setup: Place the solution in a jacketed vessel on a magnetic stirrer to maintain constant temperature. Purge the solution with nitrogen to remove dissolved CO₂.[21] Immerse the calibrated pH electrode.

-

Titration: Titrate the solution by adding small, precise increments of a standardized 0.1 M NaOH solution.[21][22] After each addition, allow the pH reading to stabilize before recording both the added volume and the pH. Continue until the pH reaches ~12.

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Identify the equivalence points (the points of steepest inflection) on the curve. Since there are two acidic protons, two equivalence points are expected.

-

The pKa of the carboxylic acid will be the pH at the first half-equivalence point. The pKa of the phenol will be the pH at the second half-equivalence point.

-

-

Validation: Perform a minimum of three titrations to ensure the reliability of the results and calculate the average pKa values and standard deviations.[21]

Spectroscopic Properties

Spectroscopic data provides a fingerprint of the molecule, confirming its structure and identifying its key functional groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the vibrational modes of functional groups. For this compound, the expected characteristic absorption bands are:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. This broadness is due to strong hydrogen bonding.[23]

-

O-H Stretch (Phenol): A broad band around 3200-3600 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp peak around 1680-1710 cm⁻¹.[23]

-

C-Cl Stretch: A band in the 600-800 cm⁻¹ region.

-

Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region. An IR spectrum is available for this compound on ChemicalBook, which can be used for comparison.[24]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the naphthalene ring, a signal for the phenolic -OH, and a signal for the carboxylic acid -OH. The latter two are often broad and their chemical shift is concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum would show 11 distinct signals corresponding to the 11 carbon atoms in the molecule, including a signal for the carbonyl carbon (C=O) typically downfield around 170 ppm. NMR spectral data for similar compounds can be found in the literature to aid in the interpretation of experimental spectra.[25]

-

Conclusion

The physical properties of this compound—its solid-state nature, melting point, solubility profile, acidity, and spectroscopic signatures—are direct consequences of its unique molecular architecture. The interplay between its polar functional groups and nonpolar aromatic system defines its behavior in chemical and biological systems. This guide provides not only the expected values for these properties but also the robust experimental frameworks required for their accurate determination. By applying these methodologies, researchers can ensure the quality of their materials and build a solid foundation for future investigations and applications of this versatile compound.

References

- 1. 4-Chloro-1-hydroxy-2-naphthoic acid | SIELC Technologies [sielc.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID [drugfuture.com]

- 5. spectrabase.com [spectrabase.com]

- 6. PubChemLite - 4-chloro-1-hydroxy-2-naphthoic acid (C11H7ClO3) [pubchemlite.lcsb.uni.lu]

- 7. 6-Hydroxy-2-naphthoic acid | 16712-64-4 [chemicalbook.com]

- 8. 1-hydroxy-2-naphthoic acid, 86-48-6 [thegoodscentscompany.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. 2-Naphthoic acid | C11H8O2 | CID 7123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. westlab.com [westlab.com]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. www1.udel.edu [www1.udel.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. scribd.com [scribd.com]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. dergipark.org.tr [dergipark.org.tr]

- 23. echemi.com [echemi.com]

- 24. 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID(5409-15-4) IR2 spectrum [chemicalbook.com]

- 25. rsc.org [rsc.org]

An In-Depth Technical Guide to 4-Chloro-1-hydroxynaphthalene-2-carboxylic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-hydroxynaphthalene-2-carboxylic acid is a bifunctional naphthoic acid derivative featuring a hydroxyl group, a carboxylic acid, and a chloro substituent on its core naphthalene scaffold. This unique combination of functional groups makes it a valuable intermediate in synthetic organic chemistry, particularly in the development of complex molecular architectures for materials science and drug discovery. Its molecular weight and structure provide a platform for diverse chemical modifications, allowing for the fine-tuning of physicochemical and biological properties. This guide provides a comprehensive overview of its synthesis, key properties, reactivity, and applications, grounded in established chemical principles and methodologies.

Core Physicochemical and Spectroscopic Data

The fundamental properties of this compound are critical for its application in research and development. These data are essential for reaction planning, purification, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₇ClO₃ | [1] |

| Molecular Weight | 222.62 g/mol | [1][2] |

| CAS Number | 5409-15-4 | [3] |

| Appearance | Solid (form may vary) | |

| LogP | 3.64 | [3] |

| Boiling Point | 393.1°C at 760 mmHg | |

| Density | 1.52 g/cm³ | |

| InChIKey | XRWGZDGUXYNIOS-UHFFFAOYSA-N | [2] |

| SMILES | c1ccc2c(c1)c(cc(c2O)C(=O)O)Cl | [2] |

Spectroscopic Characterization:

Definitive structural confirmation relies on a combination of spectroscopic techniques. Representative data for this compound are available from various sources and are crucial for identity confirmation post-synthesis or prior to use.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the chemical environment of hydrogen atoms within the molecule. Spectra are typically run in deuterated solvents like DMSO-d₆.[4]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Characterizes the carbon skeleton of the molecule.[4]

-

FTIR (Fourier-Transform Infrared Spectroscopy): Identifies the presence of key functional groups, such as the hydroxyl (-OH) and carboxylic acid (C=O and -OH) moieties.[4]

-

MS (Mass Spectrometry): Confirms the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern due to the presence of a chlorine atom.[4]

Synthesis via the Kolbe-Schmitt Reaction

The most established and industrially relevant method for the synthesis of aromatic hydroxy acids is the Kolbe-Schmitt reaction.[5][6] This reaction involves the carboxylation of a phenoxide (or in this case, a naphthoxide) with carbon dioxide under pressure.[5][7] The regioselectivity of the carboxylation on the naphthalene ring is influenced by the choice of alkali metal and the reaction temperature.[5]

Mechanistic Rationale

The reaction proceeds via the nucleophilic addition of the sodium 4-chloro-1-naphthoxide to carbon dioxide. The phenoxide is significantly more reactive towards electrophilic aromatic substitution than the corresponding phenol because the negative charge on the oxygen atom increases the electron density of the aromatic ring. The sodium ion is believed to form a chelate with the carbon dioxide and the naphthoxide oxygen, which favors the ortho-carboxylation relative to the hydroxyl group.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the principles of the Kolbe-Schmitt reaction as described in the patent literature for related naphthols.[7][8] Self-validation of this protocol requires strict adherence to safety procedures, particularly when working with high-pressure equipment.

-

Preparation of Sodium 4-chloro-1-naphthoxide:

-

In a suitable high-pressure autoclave, charge 4-chloro-1-naphthol (1.0 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), add a stoichiometric equivalent of sodium hydroxide (1.0 eq) as an aqueous solution or as solid pellets with a minimal amount of water or a high-boiling inert solvent like o-dichlorobenzene to facilitate salt formation.[7]

-

Heat the mixture under vacuum to remove all water, resulting in the dry sodium 4-chloro-1-naphthoxide powder. This dehydration step is critical, as the presence of water can inhibit carboxylation.[9]

-

-

Carboxylation:

-

Seal the autoclave. Pressurize the vessel with dry carbon dioxide to approximately 60-100 atm.[5]

-

Heat the reaction mixture to 125-150°C with vigorous stirring. The exothermic reaction must be carefully controlled to prevent local superheating and the formation of by-products.[9]

-

Maintain these conditions for 6-8 hours, or until CO₂ uptake ceases.

-

-

Work-up and Isolation:

-

Cool the reactor to room temperature and carefully vent the excess CO₂ pressure.

-

Dissolve the solid reaction mass in hot water.

-

Filter the solution to remove any insoluble impurities.

-

Transfer the filtrate to a clean vessel and acidify with concentrated hydrochloric acid (HCl) until the pH is strongly acidic (pH ~1-2).

-

The desired product, this compound, will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove inorganic salts.

-

Dry the product under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water or acetic acid) can be performed for further purification.

-

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound allows for a wide range of subsequent chemical transformations, making it a versatile building block.[10]

Reactions of the Carboxylic Acid Group

-

Fischer Esterification: The carboxylic acid can be converted to its corresponding ester by reacting it with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[11][12] This reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the ester product.[11]

-

Representative Protocol (Methyl Ester Synthesis):

-

Suspend this compound (1.0 eq) in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to remove unreacted acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

-

-

-

Amide Bond Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This typically requires an activating agent, such as a carbodiimide (e.g., EDC) or a uronium salt (e.g., HATU), to convert the carboxylic acid into a more reactive intermediate that is susceptible to nucleophilic attack by the amine.[13]

Reactions of the Chloro Group

The chlorine atom on the naphthalene ring is a site for nucleophilic aromatic substitution or, more commonly, for transition-metal-catalyzed cross-coupling reactions.[10]

-

Cross-Coupling Reactions (e.g., Suzuki, Heck): The chloro group can participate in palladium-catalyzed reactions to form new carbon-carbon bonds. For example, in a Suzuki coupling, it can be reacted with a boronic acid to introduce a new aryl or alkyl group, significantly increasing molecular complexity.[10]

Application in Drug Development and Medicinal Chemistry

Naphthalene-based scaffolds are prevalent in many biologically active molecules. The carboxylic acid functional group can serve as a key interaction point with biological targets (e.g., through hydrogen bonding or salt bridge formation) or can be used as a handle for prodrug strategies to improve pharmacokinetic properties.[14][15] The chloro-substituent can modulate the lipophilicity and metabolic stability of a potential drug candidate.[10] Therefore, this compound serves as a valuable starting material for the synthesis of libraries of compounds for screening in drug discovery programs, targeting a wide range of therapeutic areas from anticancer to anti-inflammatory agents.[10][16]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing the purity and stability of this compound.

Caption: General workflow for the HPLC analysis of the target compound.

A typical reverse-phase HPLC method would employ a C18 column with a mobile phase consisting of acetonitrile and water, often with an acid modifier like phosphoric or formic acid to ensure the carboxylic acid is in its protonated state for consistent retention.[3] Method validation according to ICH guidelines would be necessary for use in a regulated environment.[6]

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

- 1. Carboxylation of sodium arylsulfinates with CO2 over mesoporous K-Cu-20TiO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. EP0049616A1 - Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Google Patents [patents.google.com]

- 4. US5599971A - Method for producing 1,4-dihydroxy-2-naphthoic acid - Google Patents [patents.google.com]

- 5. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 6. Kolbe-Schmitt Reaction [organic-chemistry.org]

- 7. US2453105A - Preparation of hydroxy aromatic carboxylic acids - Google Patents [patents.google.com]

- 8. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]

- 9. US2132357A - Carboxylation of alkali metal salts of phenols - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Determine the products of each carboxylic acid reaction. - Tro 6th Edition Ch 22 Problem 83a [pearson.com]

- 13. jackwestin.com [jackwestin.com]

- 14. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid

Prepared by: Senior Application Scientist

Introduction

4-chloro-1-hydroxynaphthalene-2-carboxylic acid is a substituted aromatic compound belonging to the class of naphthoic acids.[1][2] Its structure, featuring a naphthalene core with hydroxyl, carboxylic acid, and chloro substituents, gives rise to a unique electronic and chemical profile.[1][3] Accurate structural elucidation and purity assessment are paramount for its application in research and development, particularly in fields such as organic synthesis and medicinal chemistry where it may serve as a critical building block.

This guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize this compound. We will delve into the principles and practical application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The focus will be not only on the data itself but on the scientific rationale behind the spectral interpretations, providing researchers and drug development professionals with a robust framework for analysis.

Molecular Structure and Spectroscopic Overview

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key functional groups—hydroxyl, carboxylic acid, and the chloro-substituted naphthalene ring—are the primary reporters in the spectroscopic data we will acquire.

Caption: Structure of this compound with atom numbering.

Infrared (IR) Spectroscopy

Expertise & Experience: The Diagnostic Power of Vibrational Frequencies

Infrared spectroscopy is a fundamental technique for identifying functional groups. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. For a molecule like this compound, the IR spectrum provides a distinct "fingerprint," with highly diagnostic peaks for the hydroxyl (-OH) and carbonyl (C=O) groups.[4] The broadness of the O-H stretching band, for instance, is a direct consequence of intermolecular hydrogen bonding, a key physical property of this molecule in the solid state.

Experimental Protocol: Attenuated Total Reflectance (ATR)

A reliable and rapid method for acquiring an IR spectrum of a solid sample is using a spectrometer equipped with an ATR accessory.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is a critical self-validating step that subtracts the spectral contributions of atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the powdered this compound onto the ATR crystal.

-

Pressure Application: Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is then ready for analysis.

Data Interpretation and Summary

The IR spectrum is dominated by features from the hydroxyl and carboxylic acid groups. The aromatic C-H and C=C stretches provide confirmation of the naphthalene core, while the C-Cl stretch appears in the fingerprint region.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Characteristics |

| 2500-3300 | Carboxylic Acid O-H | Stretch | Very broad, strong; due to hydrogen bonding |

| ~3200-3500 | Phenolic O-H | Stretch | Broad, often overlaps with the carboxylic acid O-H |

| ~3050-3100 | Aromatic C-H | Stretch | Medium to weak, sharp peaks |

| ~1680-1700 | Carboxylic Acid C=O | Stretch | Very strong, sharp; position influenced by conjugation |

| ~1500-1600 | Aromatic C=C | Stretch | Multiple medium to strong bands |

| ~1210-1320 | C-O | Stretch | Strong, associated with acid and phenol |

| ~600-800 | C-Cl | Stretch | Medium to weak, in the fingerprint region |

Note: The exact peak positions can vary slightly based on the sample's physical state and the specific instrumentation used.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: Probing the Atomic Nuclei

NMR spectroscopy provides the most detailed structural information, mapping the chemical environment of every proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. Chemical shift values indicate the degree of magnetic shielding around a nucleus, while coupling patterns in ¹H NMR reveal the proximity of neighboring protons. For this molecule, NMR is indispensable for confirming the substitution pattern on the naphthalene ring.

Experimental Protocol: Sample Preparation and Data Acquisition

Trustworthy NMR data relies on proper sample preparation and instrument setup.

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and for ensuring that the acidic protons of the -OH and -COOH groups are observable.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity, a self-validating process that ensures high-resolution spectra.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay. A D₂O exchange experiment can be performed subsequently by adding a drop of D₂O to the sample and re-acquiring the spectrum; the disappearance of signals confirms them as labile (-OH, -COOH) protons.

-

¹³C NMR Acquisition: A proton-decoupled experiment is typically run to produce a spectrum with a single peak for each unique carbon atom.[6] This requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

¹H NMR Data Interpretation (Predicted)

While specific experimental data is not available in the provided sources, a reliable spectrum can be predicted based on established principles of chemical shifts and coupling constants.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Notes |

| -COOH | > 13.0 | Singlet (broad) | Very deshielded due to acidity. Disappears with D₂O exchange. |

| -OH | ~9.0 - 11.0 | Singlet (broad) | Deshielded phenolic proton. Disappears with D₂O exchange. |

| H3 | ~7.5 - 7.8 | Singlet | No adjacent protons to couple with. |

| H5, H8 | ~8.0 - 8.4 | Doublet | Protons ortho to the fused ring system, experiencing deshielding. |

| H6, H7 | ~7.6 - 7.9 | Multiplet | Appear as overlapping triplets or doublets of doublets. |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon environments. The influence of the electron-withdrawing (-Cl, -COOH) and electron-donating (-OH) substituents is clearly visible in the chemical shifts.[6][7]

| Carbon Assignment | Typical δ (ppm)[8] | Notes |

| C=O (Carboxylic Acid) | ~170 | Most deshielded carbon due to double bond to oxygen. |

| C1 (-OH) | ~155 | Deshielded due to direct attachment to electronegative oxygen. |

| C4 (-Cl) | ~125 | Deshielded by chlorine, but less so than by oxygen. |

| C2, C4a, C8a | ~110 - 140 | Quaternary carbons, often with lower intensity. |

| C3, C5, C6, C7, C8 | ~120 - 135 | Protonated aromatic carbons. |

Mass Spectrometry (MS)

Expertise & Experience: Determining Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[9] For this compound, the molecular formula is C₁₁H₇ClO₃, corresponding to a monoisotopic mass of 222.0084 g/mol and an average molecular weight of 222.62 g/mol .[1][9] A key diagnostic feature is the isotopic pattern of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the mass spectrum will exhibit a molecular ion peak (M⁺) and an "M+2" peak with roughly one-third the intensity, which is an unambiguous indicator of a single chlorine atom in the molecule.

Experimental Protocol: Electron Ionization (EI)

A common method for analyzing relatively small, thermally stable organic molecules is Gas Chromatography-Mass Spectrometry (GC-MS), which typically uses Electron Ionization (EI).

-

Sample Introduction: A dilute solution of the sample is injected into the gas chromatograph, which vaporizes the sample and separates it from any impurities.

-

Ionization: As the pure compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with high-energy electrons (~70 eV), causing it to eject an electron and form a radical cation (M⁺·), the molecular ion.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, generating a mass spectrum that plots ion intensity versus m/z.

Data Interpretation and Fragmentation Pathway

The 70 eV ionization process imparts significant excess energy, causing the molecular ion to fragment in predictable ways. Analyzing these fragments helps to confirm the molecular structure.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID [drugfuture.com]

- 3. PubChemLite - 4-chloro-1-hydroxy-2-naphthoic acid (C11H7ClO3) [pubchemlite.lcsb.uni.lu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. spectrabase.com [spectrabase.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. spectrabase.com [spectrabase.com]

Navigating the Structural Nuances: An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid

This technical guide provides a detailed exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the intricacies of spectral interpretation, offering field-proven insights into the structural elucidation of this substituted naphthalene derivative. We will examine the causal relationships behind chemical shifts and coupling constants, grounded in the fundamental principles of NMR spectroscopy and supported by authoritative references.

Introduction

This compound is a multifaceted organic compound whose biological and chemical properties are intrinsically linked to its precise molecular architecture. NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of its structure in solution. By probing the magnetic environments of the ¹H and ¹³C nuclei, we can assemble a detailed atomic-level portrait, confirming the substitution pattern and electronic landscape of the molecule. This guide will systematically dissect the ¹H and ¹³C NMR spectra, providing a robust framework for its analysis.

Molecular Structure and Numbering Scheme

To facilitate a clear and concise discussion of the NMR data, the following IUPAC-recommended numbering scheme for the naphthalene ring system will be employed throughout this guide.

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit signals corresponding to the aromatic protons on the naphthalene core, as well as exchangeable protons from the hydroxyl and carboxylic acid groups. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing chloro and carboxylic acid groups.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.5 - 7.7 | s | - |

| H-5 | ~8.1 - 8.3 | d | 8.0 - 9.0 |

| H-6 | ~7.6 - 7.8 | t | 7.0 - 8.0 |

| H-7 | ~7.4 - 7.6 | t | 7.0 - 8.0 |

| H-8 | ~8.0 - 8.2 | d | 8.0 - 9.0 |

| 1-OH | ~9.0 - 11.0 | br s | - |

| 2-COOH | ~11.0 - 13.0 | br s | - |

Note: Predicted chemical shifts are based on the analysis of substituent effects and data from analogous compounds. Actual experimental values may vary depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H-3, H-5, H-6, H-7, H-8):

-

The proton at the C-3 position is expected to appear as a singlet, as it lacks adjacent proton neighbors for spin-spin coupling. Its chemical shift will be influenced by the deshielding effect of the adjacent carboxylic acid group and the shielding effect of the hydroxyl group.

-

The protons on the unsubstituted benzene ring (H-5, H-6, H-7, and H-8) will exhibit characteristic coupling patterns. H-5 and H-8 are anticipated to be the most downfield-shifted protons in this ring system due to the peri-effect and their proximity to the electron-withdrawing substituents on the other ring. They will likely appear as doublets.[1]

-

H-6 and H-7 are expected to appear as triplets (or more complex multiplets due to second-order effects) at a relatively upfield position compared to H-5 and H-8.

-

-

Exchangeable Protons (1-OH and 2-COOH):

-

The hydroxyl and carboxylic acid protons are acidic and readily exchange with deuterium from solvents like D₂O, leading to the disappearance of their signals. This is a key method for their identification.[2]

-

In aprotic solvents such as DMSO-d₆, these protons typically appear as broad singlets at very downfield chemical shifts.[3] The carboxylic acid proton is generally observed at a lower field (higher ppm) than the phenolic hydroxyl proton due to stronger deshielding.[2][4] The exact chemical shifts are highly dependent on solvent, concentration, and temperature due to variations in hydrogen bonding.[3][5]

-

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The chemical shifts are primarily dictated by the hybridization of the carbon and the electronegativity of the attached and neighboring atoms.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~150 - 155 |

| C-2 | ~110 - 115 |

| C-3 | ~130 - 135 |

| C-4 | ~125 - 130 |

| C-4a | ~128 - 132 |

| C-5 | ~127 - 130 |

| C-6 | ~124 - 127 |

| C-7 | ~122 - 125 |

| C-8 | ~120 - 123 |

| C-8a | ~135 - 140 |

| 2-COOH | ~168 - 173 |

Note: Predicted chemical shifts are based on established substituent effects on the naphthalene ring system and data from similar compounds. A ¹³C NMR spectrum for this compound is available on SpectraBase for reference.[6]

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (2-COOH): The carbon of the carboxylic acid group is expected to have the most downfield chemical shift, typically in the range of 165-185 ppm, due to the strong deshielding effect of the two oxygen atoms.[4]

-

Oxygen- and Chlorine-Bearing Carbons (C-1 and C-4):

-

C-1, attached to the electron-donating hydroxyl group, will be significantly deshielded and is expected to appear at a low field.

-

C-4, bearing the electronegative chlorine atom, will also be deshielded, though the effect is generally less pronounced than that of a hydroxyl group.

-

-

Quaternary Carbons (C-2, C-4a, C-8a): These carbons, which are not attached to any protons, will typically show weaker signals in a standard broadband-decoupled ¹³C NMR spectrum. Their chemical shifts are influenced by the overall electronic structure of the naphthalene rings. C-2, situated between the hydroxyl and carboxylic acid groups, will have a unique chemical shift.

-

Protonated Aromatic Carbons (C-3, C-5, C-6, C-7, C-8): The chemical shifts of these carbons will be influenced by the substituent effects of the chloro, hydroxyl, and carboxyl groups, leading to a distinct pattern that can be assigned with the aid of 2D NMR techniques like HSQC and HMBC. The electron-donating hydroxyl group will tend to shield the ortho and para carbons, while the electron-withdrawing groups will deshield them.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A robust and reproducible experimental protocol is crucial for obtaining high-quality NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often preferred for carboxylic acids and phenols as it helps to sharpen the exchangeable proton signals through hydrogen bonding.[3]

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

NMR Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

To confirm the identity of the exchangeable -OH and -COOH protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The signals corresponding to the exchangeable protons should diminish or disappear.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

(Optional but Recommended) For unambiguous assignment of all proton and carbon signals, acquire two-dimensional NMR spectra, such as COSY (Correlated Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range carbon-proton correlations.

-

Logical Relationships in Spectral Interpretation

The process of elucidating the structure of this compound from its NMR spectra follows a logical workflow.

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. A systematic analysis of chemical shifts, coupling patterns, and the behavior of exchangeable protons allows for a complete and confident assignment of all signals. This in-depth understanding is fundamental for quality control, reaction monitoring, and for correlating the molecular structure with its chemical reactivity and biological activity. The methodologies and interpretative strategies outlined in this guide provide a comprehensive framework for researchers and scientists working with this and related compounds.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. myneni.princeton.edu [myneni.princeton.edu]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]

- 4. rsc.org [rsc.org]

- 5. NP-MRD: Showing NP-Card for 1-Hydroxy-2-naphthoic acid (NP0002851) [np-mrd.org]

- 6. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid

This technical guide provides a comprehensive analysis of the spectral characteristics of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid, a substituted naphthoic acid derivative of interest to researchers and professionals in drug development and chemical synthesis. By delving into its infrared (IR) spectroscopic signature and mass spectrometric fragmentation behavior, this document aims to equip scientists with the foundational knowledge for its unambiguous identification and characterization.

Introduction

This compound (C₁₁H₇ClO₃, Molar Mass: 222.62 g/mol , CAS: 5409-15-4) is a multifaceted organic molecule featuring a naphthalene core substituted with a chloro, a hydroxyl, and a carboxylic acid group.[1][2] The strategic placement of these functional groups imparts a unique electronic and structural profile, influencing its chemical reactivity and potential biological activity. A thorough understanding of its spectroscopic properties is paramount for quality control, metabolic studies, and the rational design of new chemical entities. This guide presents a detailed examination of its IR and MS data, underpinned by established spectroscopic principles and experimental insights.

Infrared (IR) Spectroscopy Analysis: Unveiling Functional Group Vibrations

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. The IR spectrum of this compound reveals the characteristic absorptions of its constituent functional groups, with their positions and shapes influenced by the overall molecular structure and intermolecular interactions.

Key Infrared Absorption Bands

The solid-state FTIR spectrum of this compound is characterized by several key absorption bands that are diagnostic for its structure. The presence of strong hydrogen bonding, particularly involving the carboxylic acid and hydroxyl groups, significantly influences the spectrum.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3400-2400 | O-H stretch (Carboxylic acid and Phenol) | A very broad and intense absorption band is expected in this region, characteristic of the hydrogen-bonded hydroxyl groups of the carboxylic acid and the phenolic moiety. The breadth of this band is a hallmark of strong intermolecular hydrogen bonding.[3] |

| ~1680-1650 | C=O stretch (Carboxylic acid) | A strong and sharp absorption corresponding to the carbonyl stretching of the carboxylic acid. The position of this band can be influenced by conjugation with the naphthalene ring and hydrogen bonding. For aromatic carboxylic acids, this peak typically appears in the 1710 to 1680 cm⁻¹ range.[3] |

| ~1600-1450 | C=C stretch (Aromatic) | Multiple sharp bands of medium to strong intensity are expected in this region, corresponding to the carbon-carbon stretching vibrations within the naphthalene ring system. |

| ~1300-1200 | C-O stretch (Carboxylic acid and Phenol) | Strong stretching vibrations of the C-O single bonds of the carboxylic acid and the phenolic hydroxyl group are anticipated in this region. Carboxylic acids typically show a C-O stretch between 1320 and 1210 cm⁻¹.[3] |